molecular formula C16H32N2 B14244995 N,N'-(Decane-1,10-diyl)di(propan-2-imine) CAS No. 364336-72-1

N,N'-(Decane-1,10-diyl)di(propan-2-imine)

Cat. No.: B14244995
CAS No.: 364336-72-1
M. Wt: 252.44 g/mol
InChI Key: NEZAXJHNWDZGMR-UHFFFAOYSA-N
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Description

N,N’-(Decane-1,10-diyl)di(propan-2-imine): is an organic compound characterized by the presence of two imine groups attached to a decane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Decane-1,10-diyl)di(propan-2-imine) typically involves the reaction of decane-1,10-diamine with propan-2-one (acetone) under acidic or basic conditions. The reaction proceeds through the formation of imine bonds between the amine groups of decane-1,10-diamine and the carbonyl groups of acetone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-(Decane-1,10-diyl)di(propan-2-imine) can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can participate in substitution reactions where the imine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Oxidized derivatives such as oximes or nitriles.

    Reduction: Amines or other reduced forms.

    Substitution: Compounds with different functional groups replacing the imine groups.

Scientific Research Applications

Chemistry: N,N’-(Decane-1,10-diyl)di(propan-2-imine) is used as a building block in organic synthesis, particularly in the formation of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology: In biological research, this compound can be used to study the interactions between imine-containing molecules and biological macromolecules such as proteins and nucleic acids.

Industry: In industrial applications, N,N’-(Decane-1,10-diyl)di(propan-2-imine) can be used as an intermediate in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of N,N’-(Decane-1,10-diyl)di(propan-2-imine) involves the interaction of its imine groups with various molecular targets. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes.

Comparison with Similar Compounds

  • N,N’-(Decane-1,10-diyl)bis(2,2-dichloroethanimidic acid)
  • N,N’-(Decane-1,10-diyl)di(propan-2-imine) analogs with different substituents

Uniqueness: N,N’-(Decane-1,10-diyl)di(propan-2-imine) is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to form stable imine bonds and interact with a wide range of molecular targets makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

364336-72-1

Molecular Formula

C16H32N2

Molecular Weight

252.44 g/mol

IUPAC Name

N-[10-(propan-2-ylideneamino)decyl]propan-2-imine

InChI

InChI=1S/C16H32N2/c1-15(2)17-13-11-9-7-5-6-8-10-12-14-18-16(3)4/h5-14H2,1-4H3

InChI Key

NEZAXJHNWDZGMR-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCCCCCCCCN=C(C)C)C

Origin of Product

United States

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